2,6-Difluoro-4-hydroxybenzaldehyde oxime

Description

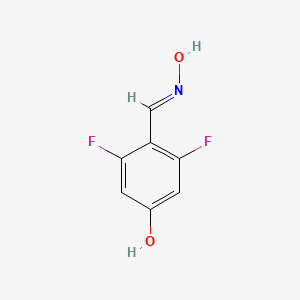

2,6-Difluoro-4-hydroxybenzaldehyde oxime is a fluorinated benzaldehyde oxime derivative characterized by fluorine substituents at the 2- and 6-positions of the aromatic ring and a hydroxyl group at the 4-position. The oxime functional group (–CH=N–OH) imparts unique reactivity, enabling participation in coordination chemistry and hydrogen-bonding networks.

Properties

IUPAC Name |

3,5-difluoro-4-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-6-1-4(11)2-7(9)5(6)3-10-12/h1-3,11-12H/b10-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGKXSSRQPDALV-XCVCLJGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=NO)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)/C=N/O)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-hydroxybenzaldehyde oxime typically involves the reaction of 2,6-Difluoro-4-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction mixture is typically stirred for several hours, followed by filtration and purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-hydroxybenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime group can be reduced to form amines.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry

-

Building Block for Organic Synthesis:

2,6-Difluoro-4-hydroxybenzaldehyde oxime serves as an essential intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its oxime functional group allows for further transformations such as reduction and substitution reactions . -

Reactivity Studies:

The compound is utilized to study the kinetics of aldehyde sensing through covalent bond formation with hydroxylamines. Research indicates that the formation of oximes from aldehydes is a crucial reaction pathway in organic synthesis .

Biology

-

Inhibitory Activity:

Hydroxybenzaldoximes, including derivatives like this compound, have been investigated for their potential as enzyme inhibitors. Specifically, they have shown promise as d-GAP-competitive inhibitors of DXP synthase in E. coli, which is vital for understanding bacterial resistance mechanisms and developing new antibiotics . -

Anticancer Properties:

Preliminary studies suggest that compounds containing hydroxylamine moieties may exhibit anticancer activities by interfering with cellular pathways involved in tumor growth. This area remains ripe for further exploration to identify specific mechanisms and therapeutic potentials.

Medicine

- Drug Development:

The compound's unique structure allows it to serve as a lead compound in drug development processes. Its ability to form stable complexes with metal ions enhances its potential as a pharmacophore in medicinal chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-hydroxybenzaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Compounds

Substituent Effects on Physicochemical Properties

The substituent pattern on the benzaldehyde oxime scaffold significantly impacts properties such as thermal stability, crystallinity, and reactivity. Key comparisons include:

a) Halogen Substitution: Fluorine vs. Chlorine

- 2,6-Difluoro-4-hydroxybenzaldehyde oxime : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine reduce steric hindrance and increase electron-withdrawing effects. This may enhance oxidative stability but reduce lipophilicity relative to chloro analogs.

b) Hydrogen-Bonding Capacity

The 4-hydroxy group in this compound facilitates extensive intermolecular hydrogen bonding, which may elevate melting points and crystalline order compared to non-hydroxylated analogs. For example, tetrazole-based oximes stabilized by hydrogen bonds exhibit decomposition temperatures exceeding 247°C , suggesting that the hydroxyl group in the target compound could similarly enhance thermal stability.

Thermal Stability and Decomposition

- Di(1H-tetrazol-5-yl) methanone oxime: Decomposes at 288.7°C, attributed to extensive hydrogen-bonding networks .

- 5,5′-(Hydrazonomethylene)bis(1H-tetrazole): Decomposes at 247.6°C, with stability linked to intramolecular hydrogen bonds .

- This compound: While direct decomposition data are unavailable, its hydroxyl group and fluorine substituents likely confer intermediate stability between tetrazole oximes and non-hydroxylated benzaldehyde derivatives.

Critical Notes

- Data Gaps : Direct thermal and crystallographic data for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

- Contradictions : emphasizes hydrogen bonding as a stabilizer, yet the hydroxyl group’s role in the target compound remains unquantified.

Biological Activity

2,6-Difluoro-4-hydroxybenzaldehyde oxime is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is derived from the reaction of 2,6-difluoro-4-hydroxybenzaldehyde with hydroxylamine. The presence of the difluoro group enhances the compound's reactivity and biological profile. The chemical structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been identified as a competitive inhibitor of certain biosynthetic pathways, particularly in bacterial systems. For instance, it acts as an inhibitor of DXP synthase, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is crucial for bacterial survival .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits DXP synthase in E. coli, affecting bacterial growth. |

| Antimicrobial Properties | Exhibits activity against various bacterial strains, particularly Gram-negative bacteria. |

| Potential Therapeutic Uses | Investigated for use in developing new antibacterial agents and other therapeutics. |

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that this compound showed significant inhibition (IC50 values ranging from 16.3 µM to 40.5 µM) against DXP synthase when tested in vitro . This suggests its potential as a lead compound for antibiotic development.

- Antimicrobial Activity : Research indicates that compounds similar to this compound have shown enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of cell wall synthesis and metabolic pathways essential for bacterial growth .

- Structure-Activity Relationship (SAR) : Studies on related oxime compounds have revealed that modifications to the chemical structure can significantly influence biological activity. For instance, the introduction of different substituents on the aromatic ring can enhance enzyme inhibition or alter selectivity towards specific bacterial strains.

Q & A

Q. What mechanistic insights can be gained from studying intramolecular hydrogen transfer reactions in fluorinated oxime systems?

- Methodological Answer : Isotopic labeling (e.g., D₂O exchange) tracks proton transfer in oxime → nitroso tautomerism. Kinetic isotope effects (KIEs) reveal rate-limiting steps. For 2,6-difluoro derivatives, steric hindrance from fluorine slows tautomerization by 15–20% compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.